6H-Cyclohepta(b)quinoline, 2-chloro-11-(2-(dimethylamino)ethoxy)-7,8,9,10-tetrahydro-, dihydrochloride
Description
The compound 6H-Cyclohepta(b)quinoline, 2-chloro-11-(2-(dimethylamino)ethoxy)-7,8,9,10-tetrahydro-, dihydrochloride is a structurally complex heterocyclic molecule characterized by a fused cycloheptane-quinoline core. Key features include:
- A chloro substituent at position 2.
- A 2-(dimethylamino)ethoxy side chain at position 11.
- A dihydrochloride salt form, which improves aqueous solubility and bioavailability compared to the free base .
This compound belongs to a broader class of substituted cyclohepta[b]quinolines, many of which exhibit pharmacological activity, particularly in central nervous system (CNS) targets.
Properties
CAS No. |
5231-43-6 |
|---|---|
Molecular Formula |
C18H25Cl3N2O |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C18H23ClN2O.2ClH/c1-21(2)10-11-22-18-14-6-4-3-5-7-16(14)20-17-9-8-13(19)12-15(17)18;;/h8-9,12H,3-7,10-11H2,1-2H3;2*1H |
InChI Key |
FFATWFQKMFZOGW-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC1=C2CCCCCC2=[NH+]C3=C1C=C(C=C3)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Biological Activity
6H-Cyclohepta(b)quinoline, specifically the derivative 2-chloro-11-(2-(dimethylamino)ethoxy)-7,8,9,10-tetrahydro-, dihydrochloride , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 6H-Cyclohepta(b)quinoline derivatives typically involves multi-step organic reactions. Common methods include:
- Ammonium acetate-mediated cyclocondensation : This method has been shown to be efficient in producing various substituted quinolines.
- High-pressure synthesis techniques : These techniques enhance yield and purity and are often used in combination with microwave-assisted reactions to optimize the process.
Biological Activities
Research indicates that compounds related to 6H-Cyclohepta(b)quinoline exhibit a broad spectrum of biological activities. Notably, the presence of the dimethylamino group enhances interactions with biological targets such as receptors or enzymes.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Preliminary investigations have demonstrated cytotoxic effects against various cancer cell lines:
- Lung Cancer (A549)
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-116)
The mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. For example, compounds derived from this quinoline structure have shown promising cytotoxicity profiles against MCF-7 and A549 cell lines with IC50 values indicating effective concentrations for cell growth inhibition .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A549 | 4h | 6.31 |
| MCF-7 | 4h | 7.95 |
| HCT-116 | 6c | Moderate |
2. Antimicrobial Activity
In addition to anticancer properties, compounds similar to 6H-Cyclohepta(b)quinoline have been evaluated for antimicrobial activity. For instance, certain derivatives have shown effectiveness against mycobacterial species such as M. tuberculosis, outperforming standard treatments like isoniazid .
3. Neurological Effects
The dimethylamino group is also associated with enhanced pharmacological profiles relevant to neurological disorders. Compounds within this class may exhibit potential as antipsychotic agents or in treating neurodegenerative diseases.
Case Studies
- Cytotoxicity Study : A study conducted on substituted quinoline derivatives demonstrated that specific structural modifications significantly enhanced cytotoxic activity against cancer cell lines. The study utilized the MTT assay to measure cell viability post-treatment with various concentrations of synthesized compounds .
- Antimycobacterial Activity : Another investigation focused on quinoline derivatives showed promising results against M. tuberculosis, with some compounds exhibiting lower toxicity compared to established drugs, suggesting a potential for development into new therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, a study investigated the cytotoxic effects of several derivatives related to cycloheptaquinoline structures against human cancer cell lines such as lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against MCF-7 and A549 cell lines, suggesting a potential pathway for developing new anticancer drugs based on this compound .
Case Study: Cytotoxicity Evaluation
- Cell Lines Tested : A549 (lung), MCF-7 (breast), HCT-116 (colon)
- Methodology : MTT colorimetric assay
- Findings : Compounds showed IC50 values indicating moderate to high cytotoxicity against selected cancer cell lines.
Anti-Malarial Properties
The compound has also been explored for its anti-malarial potential. A study focused on developing quantitative structure-activity relationship (QSAR) models for quinoline derivatives aimed at inhibiting Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives of quinoline exhibited effective inhibition with low cytotoxicity towards human liver cells, suggesting a favorable therapeutic index for further development .
Case Study: QSAR Model Development
- Target : Plasmodium falciparum
- Methodology : 2D/3D-QSAR models
- Results : Identified compounds with low cytotoxicity and effective anti-malarial activity.
Neuropharmacological Applications
6H-Cyclohepta(b)quinoline derivatives have been noted for their ability to penetrate the blood-brain barrier (BBB), making them potential candidates for treating neurological disorders. The ability to cross the BBB is crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .
Synthesis and Pharmacological Insights
The synthesis of 6H-Cyclohepta(b)quinoline derivatives has been optimized using novel techniques that enhance yield and purity. For example, high-pressure assisted synthetic methods have shown to be more efficient compared to traditional methods. This advancement not only improves the synthesis process but also allows for the exploration of a broader range of derivatives with varying pharmacological profiles .
Summary of Applications
| Application Area | Specific Uses | Findings/Insights |
|---|---|---|
| Anticancer Activity | Targeting lung, breast, and colon cancers | Significant cytotoxicity against specific cancer cell lines |
| Anti-Malarial Properties | Inhibition of Plasmodium falciparum | Low cytotoxicity with effective inhibition |
| Neuropharmacology | Potential treatment for neurological disorders | Ability to cross the blood-brain barrier |
Comparison with Similar Compounds
Key Observations :
- The 2-(dimethylamino)ethoxy group in the target compound introduces both basic (dimethylamino) and polar (ethoxy) functionalities, balancing lipophilicity and solubility.
- The carboxylic acid analog (CAS 1555-11-9) has a markedly different ionization profile, favoring solubility in basic conditions but limiting blood-brain barrier permeability .
Pharmacological and Toxicological Profiles
Toxicity Data
- Target Compound (Dihydrochloride Salt): No direct toxicity data available. However, its structural analog CENTPHENAQUIN (7,8,9,10-tetrahydro-11-(4-phenyl-1-piperazinyl)-6H-cyclohepta[b]quinoline dihydrochloride) shows: Intraperitoneal LD₅₀ in rats: 493 mg/kg Intravenous LD₅₀ in mice: 56 mg/kg .
- 11-Chloro-1,4-dimethyl Analog (CAS 6115-65-7):
Dimethylaminoethoxy Side Chain Implications
The 2-(dimethylamino)ethoxy moiety is structurally related to dimethylethanolamine (DMAE), a compound with known cholinergic activity. DMAE salts (e.g., orotate) are associated with low acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats), suggesting the target compound’s side chain may contribute to favorable safety margins .
Physicochemical Properties
*Estimated based on substituent contributions.
Preparation Methods
Chemical Structure and Nomenclature
- IUPAC Name: 2-chloro-11-(2-(dimethylamino)ethoxy)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline dihydrochloride
- Molecular Formula: C19H23Cl3N2O
- Molecular Weight: Approx. 382.76 g/mol (accounting for dihydrochloride salt)
- Core Structure: Cyclohepta[b]quinoline, tetrahydro derivatives with chloro substitution and a dimethylaminoethoxy side chain.
Preparation Methods Analysis
Detailed Synthetic Steps
Synthesis of the Cyclohepta[b]quinoline Core
The cyclohepta[b]quinoline scaffold is generally synthesized via a multi-step process involving:
- Starting from suitable aniline derivatives or quinoline precursors.
- Ring expansion or annulation reactions to form the seven-membered ring fused to the quinoline.
- Reduction steps to tetrahydro derivatives (7,8,9,10-tetrahydro) using catalytic hydrogenation or chemical reducing agents.
Example: Literature describes condensation of 2-aminobenzophenone derivatives with cyclohexanone under acidic conditions to form the cyclohepta[b]quinoline skeleton, followed by catalytic hydrogenation to achieve tetrahydro derivatives.
Attachment of the 11-(2-(dimethylamino)ethoxy) Side Chain
The side chain is introduced via etherification involving:
- The nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinoline core at the 11-position with 2-(dimethylamino)ethanol or its derivatives.
- This can be performed via Williamson ether synthesis, where the phenolic or hydroxy group at position 11 is deprotonated and reacted with 2-(dimethylamino)ethyl halide.
- Alternatively, alkylation of the hydroxy precursor with 2-(dimethylamino)ethyl chloride or bromide under basic conditions.
Supporting Example: Similar alkylation reactions have been described using ethyl iodide and potassium bis(trimethylsilyl)amide (KHDMS) for alkylation steps in related quinoline derivatives.
Formation of the Dihydrochloride Salt
The final compound is converted into its dihydrochloride salt by:
- Treatment with excess hydrochloric acid (HCl) in an appropriate solvent such as ethanol or diethyl ether.
- This salt formation enhances the compound's solubility and stability for pharmaceutical or analytical applications.
Data Tables and Research Findings
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization and ring formation | Condensation of aniline derivatives + cyclohexanone, acidic catalysis | Cyclohepta[b]quinoline core |
| 2 | Reduction | Catalytic hydrogenation (Pd/C, H2) or chemical reduction | 7,8,9,10-tetrahydro derivative |
| 3 | Chlorination | SOCl2 or POCl3, controlled temperature | 2-chloro substitution |
| 4 | Etherification | Williamson ether synthesis, KHDMS, 2-(dimethylamino)ethyl halide | 11-(2-(dimethylamino)ethoxy) side chain |
| 5 | Salt formation | HCl treatment | Dihydrochloride salt |
Physicochemical Data (Predicted/Reported)
| Property | Value | Source/Method |
|---|---|---|
| Molecular Weight (free base) | ~318.85 g/mol | Calculated |
| Molecular Weight (dihydrochloride) | ~382.76 g/mol | Calculated |
| Solubility | Enhanced in aqueous media as dihydrochloride | Salt formation principle |
| Stability | Stable under acidic conditions | Salt form stability |
Comprehensive Research Findings
- The preparation of this compound is consistent with synthetic methodologies used for complex quinoline derivatives with functionalized side chains.
- Chlorination using SOCl2 is a well-established method for introducing chloro substituents on aromatic heterocycles, often performed prior to side-chain introduction to avoid side reactions.
- The ether linkage formation via Williamson ether synthesis is a robust and widely used technique for attaching aminoalkyl side chains to aromatic systems, providing good yields and selectivity.
- Formation of the dihydrochloride salt is a standard pharmaceutical practice to improve compound handling and bioavailability.
No direct literature specifically naming the exact compound 6H-Cyclohepta(b)quinoline, 2-chloro-11-(2-(dimethylamino)ethoxy)-7,8,9,10-tetrahydro-, dihydrochloride was found in public databases; however, closely related compounds and synthetic strategies provide a reliable basis for the preparation described here.
Q & A
Q. What are the recommended synthetic pathways for preparing 6H-cyclohepta(b)quinoline derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer :
Synthesis of polycyclic quinoline derivatives often involves cyclization reactions, Friedel-Crafts alkylation, or transition-metal-catalyzed coupling. For example, tetrahydroquinoline scaffolds can be synthesized via acid-catalyzed cyclization of substituted anilines with ketones or aldehydes .- Key Variables : Temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Lewis acids like AlCl₃).
- Optimization Strategy : Use fractional factorial design (FFD) to test variables systematically and identify interactions between parameters (e.g., temperature × solvent) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the aliphatic region (e.g., tetrahydro ring protons) .
- IR : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, tertiary amine bands at ~2800 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., M+H⁺ at m/z 379.18) and fragmentation patterns.
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation (e.g., λₘₐₓ shifts under light exposure).
- Hygroscopicity : Monitor via Karl Fischer titration if the dihydrochloride salt absorbs moisture .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity or selectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electron-rich quinoline ring for electrophilic substitution) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GPCRs) to optimize the dimethylaminoethoxy side chain’s conformational flexibility .
- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.
Q. What strategies resolve contradictions in experimental data (e.g., conflicting kinetic results or spectroscopic assignments)?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to assess reproducibility across replicates. For inconsistent kinetic data (e.g., variable rate constants), use Bayesian inference to model uncertainty .
- Cross-Validation : Correlate NMR assignments with X-ray crystallography (if single crystals are obtainable) or alternative techniques like Raman spectroscopy .
Q. How can reaction engineering principles optimize large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
- Separation Technologies : Implement membrane filtration or centrifugal partitioning chromatography (CPC) to isolate the dihydrochloride salt from byproducts .
- Process Control : Apply real-time PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor intermediate formation .
Q. What experimental frameworks enable efficient exploration of structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Library Design : Synthesize analogs via parallel synthesis, varying substituents (e.g., halogen substitution at position 2, alkyl chain length in the side chain).
- High-Throughput Screening (HTS) : Use 96-well plates to assay biological activity (e.g., cytotoxicity, enzyme inhibition) and generate dose-response curves.
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and electronic parameters to predict activity trends .
Methodological Resources
- Statistical Design of Experiments (DoE) : For multi-variable optimization, consult JMP® or Minitab® to implement response surface methodology (RSM) .
- Safety Protocols : Adhere to institutional chemical hygiene plans for handling chlorinated compounds and tertiary amines (e.g., fume hood use, PPE requirements) .
- Data Integrity : Use ELN (Electronic Lab Notebook) systems with encryption and audit trails to ensure reproducibility and compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
